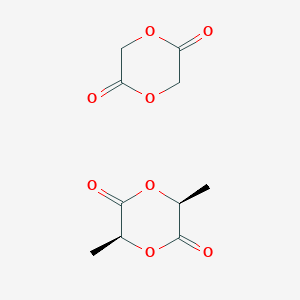

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione is a biodegradable and biocompatible copolymer composed of L-lactide and glycolide monomers. It is widely used in the biomedical field due to its excellent properties, such as biodegradability, biocompatibility, and mechanical strength. This copolymer is particularly valuable in applications like drug delivery systems, tissue engineering, and surgical sutures .

准备方法

Synthetic Routes and Reaction Conditions: (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione is typically synthesized through ring-opening polymerization of L-lactide and glycolide. This process involves the use of catalysts such as stannous octoate and reaction conditions that include temperatures ranging from 100°C to 200°C . The ratio of L-lactide to glycolide can be adjusted to tailor the copolymer’s properties, such as degradation rate and mechanical strength .

Industrial Production Methods: In industrial settings, the production of this compound involves bulk ring-opening polymerization. This method allows for the efficient production of copolymers with controlled molecular weights and compositions. The process is scalable and can produce large quantities of the copolymer for various applications .

化学反应分析

Types of Reactions: (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione primarily undergoes hydrolytic degradation, where water molecules break down the polymer chains into lactic acid and glycolic acid . This degradation process is influenced by factors such as the copolymer’s composition, molecular weight, and environmental conditions.

Common Reagents and Conditions: The hydrolytic degradation of this compound typically occurs under physiological conditions, such as in the presence of body fluids at 37°C. Enzymes like esterases can also catalyze the degradation process .

Major Products Formed: The primary products of the hydrolytic degradation of this compound are lactic acid and glycolic acid. These products are naturally metabolized by the body, making the copolymer highly biocompatible .

科学研究应用

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model system for studying polymer degradation and drug release kinetics. Its well-defined structure and predictable degradation behavior make it an ideal candidate for such studies .

Biology: In biological research, this compound is employed in the development of biodegradable scaffolds for tissue engineering. These scaffolds provide a temporary structure for cell attachment and growth, eventually degrading to leave behind newly formed tissue .

Medicine: In the medical field, this compound is widely used in drug delivery systems. It can be formulated into microspheres, nanoparticles, and implants that provide controlled release of therapeutic agents over extended periods . Additionally, it is used in surgical sutures and implants due to its biocompatibility and biodegradability .

Industry: In industrial applications, this compound is used in the production of biodegradable packaging materials and agricultural films. Its environmentally friendly properties make it an attractive alternative to traditional plastics .

作用机制

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione is often compared with other biodegradable polymers such as poly(lactic acid) and poly(glycolic acid).

Poly(lactic acid): Poly(lactic acid) is a homopolymer of lactic acid and is known for its high mechanical strength and slow degradation rate. its hydrophobic nature can limit its applications in certain biomedical fields .

Poly(glycolic acid): Poly(glycolic acid) is a homopolymer of glycolic acid and is characterized by its rapid degradation rate and high crystallinity. It is commonly used in surgical sutures but may degrade too quickly for some applications .

Uniqueness of this compound: this compound combines the properties of both poly(lactic acid) and poly(glycolic acid), offering a balance between mechanical strength and degradation rate. This makes it highly versatile and suitable for a wide range of applications .

相似化合物的比较

- Poly(lactic acid)

- Poly(glycolic acid)

- Poly(ε-caprolactone)

- Poly(trimethylene carbonate)

属性

分子式 |

C10H12O8 |

|---|---|

分子量 |

260.20 g/mol |

IUPAC 名称 |

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione |

InChI |

InChI=1S/C6H8O4.C4H4O4/c1-3-5(7)10-4(2)6(8)9-3;5-3-1-7-4(6)2-8-3/h3-4H,1-2H3;1-2H2/t3-,4-;/m0./s1 |

InChI 键 |

LCSKNASZPVZHEG-MMALYQPHSA-N |

手性 SMILES |

C[C@H]1C(=O)O[C@H](C(=O)O1)C.C1C(=O)OCC(=O)O1 |

规范 SMILES |

CC1C(=O)OC(C(=O)O1)C.C1C(=O)OCC(=O)O1 |

相关CAS编号 |

30846-39-0 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B8641347.png)

![N-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-[4-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl]piperazin-1-yl]-2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]benzamide](/img/structure/B8641353.png)

![2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B8641367.png)

![N-(2-(Benzo[d]oxazol-2-yl)ethyl)-4-pentylbenzenesulfonamide](/img/structure/B8641380.png)

![4-oxo-5,6,7,8-tetrahydro-4H-cylohepta[b]furan-3-carboxylic acid](/img/structure/B8641387.png)

![2-[N-(4-methoxyphenyl)acetamido]acetic acid](/img/structure/B8641390.png)

![6-Chloro-4-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B8641391.png)

![Ethyl 5-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B8641445.png)